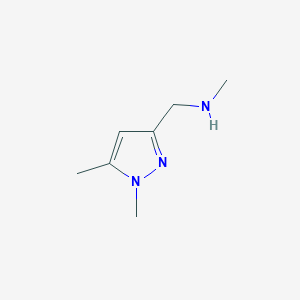

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Description

Historical Context and Development

The historical development of pyrazole chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic research. The foundational work in pyrazole chemistry began in the late nineteenth century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883, establishing the nomenclature that continues to define this important class of heterocyclic compounds. This pioneering work laid the groundwork for subsequent developments in pyrazole synthesis and application that would eventually lead to the development of complex derivatives such as this compound.

The early synthetic methodologies developed for pyrazole chemistry were further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. This historical development marked a crucial milestone in the evolution of pyrazole chemistry, establishing synthetic principles that would influence the development of more sophisticated pyrazole derivatives. The methodologies developed during this early period provided the conceptual foundation for understanding the reactivity patterns and synthetic accessibility that characterize modern pyrazole chemistry.

The evolution of pyrazole chemistry throughout the twentieth century witnessed significant advances in synthetic methodology and structural understanding. The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating the natural occurrence of pyrazole-containing compounds and providing additional motivation for synthetic exploration. This discovery highlighted the biological relevance of pyrazole chemistry and contributed to the growing recognition of pyrazole derivatives as important targets for pharmaceutical and biological research.

The development of substituted pyrazole derivatives, including compounds with complex substitution patterns similar to this compound, represents a more recent advancement in pyrazole chemistry. Modern synthetic methodologies have enabled the preparation of highly substituted pyrazole derivatives with precise control over regiochemistry and stereochemistry. These advances have been facilitated by improved understanding of pyrazole reactivity patterns and the development of more sophisticated synthetic strategies.

The contemporary significance of pyrazole derivatives in pharmaceutical research has provided additional impetus for the development of compounds such as this compound. The recognition of pyrazole moieties as privileged scaffolds in drug discovery has led to intensive research efforts focused on exploring the chemical space accessible through pyrazole modification. This pharmaceutical relevance has contributed to the systematic investigation of pyrazole derivatives with diverse substitution patterns, including those represented by this compound.

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-4-7(5-8-2)9-10(6)3/h4,8H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUKYAXSSNWKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428166 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852227-88-4 | |

| Record name | N,1,5-Trimethyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Typical Reaction Parameters for Synthesis

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile or dichloromethane |

| Base | Sodium carbonate or potassium carbonate |

| Temperature | Reflux (~80-85°C for acetonitrile) |

| Reaction Time | 6–18 hours |

| Purification Method | Column chromatography or recrystallization |

| Yield Range | Typically moderate to high (not explicitly specified) |

Alternative Synthetic Strategies and Related Pyrazole Derivatives

While direct substitution is the main route, related pyrazole derivatives are often synthesized via multi-step procedures involving:

Formation of Pyrazole Rings:

Pyrazole rings can be synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or neutral conditions. For example, 1,5-dimethyl-1H-pyrazole can be prepared by condensation of hydrazine derivatives with diketones.Functionalization of Pyrazole Rings:

Subsequent functionalization, such as formylation, nitrile formation, or amination, is achieved through oxidation, reduction, or substitution reactions using reagents like lithium aluminum hydride, iodine, or hydrogen sulfide gas.Coupling Reactions:

Coupling of pyrazole rings with amines or other nucleophiles is facilitated by bases and appropriate solvents, often under reflux or inert atmosphere to prevent side reactions.

These methods provide a framework for synthesizing structurally related compounds and can be adapted for this compound by selecting appropriate starting materials and reaction conditions.

Chemical Reaction Analysis and Mechanistic Insights

Nucleophilic Substitution:

The key step involves nucleophilic attack by the amine nitrogen on an electrophilic center of the pyrazole derivative, facilitated by base-induced deprotonation of the pyrazole nitrogen.Oxidation and Reduction:

The compound can undergo oxidation (e.g., with hydrogen peroxide) or reduction (e.g., with lithium aluminum hydride) to modify functional groups on the pyrazole ring or side chains, which can be useful for further derivatization or purification.Purification and Characterization:

Purification by chromatography ensures removal of unreacted starting materials and side products. Characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Nucleophilic Substitution | 1,5-dimethyl-1H-pyrazole, N-methylmethanamine, base, reflux in organic solvent | Straightforward, scalable | Requires careful control of conditions to avoid side reactions |

| Pyrazole Ring Synthesis + Functionalization | Hydrazines + diketones, oxidation/reduction steps, coupling reactions | Versatile for derivatives | Multi-step, longer synthesis time |

| Industrial Continuous Flow | Continuous flow reactors, controlled temperature and mixing | High yield, reproducibility | Requires specialized equipment |

Research Findings and Practical Notes

The reaction between 1,5-dimethyl-1H-pyrazole and N-methylmethanamine is well-documented as a reliable route to the target compound, with bases like sodium carbonate enhancing reaction efficiency.

Industrial synthesis benefits from continuous flow technology, which improves yield and purity by precise control of reaction parameters.

Purification by column chromatography or recrystallization is essential to obtain analytically pure material suitable for further research or application.

The compound’s stability under standard laboratory conditions allows for routine handling, but sensitivity to extreme pH or temperature should be considered during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antifungal properties. For instance, the crystal structure analysis of related compounds has shown their potential efficacy against pathogenic fungi. The agar diffusion method was employed to assess the antifungal activity of various compounds, including those related to 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine .

Pharmacological Research

Research indicates that pyrazole derivatives can act as inhibitors in various biochemical pathways. These compounds have been investigated for their potential roles in treating conditions such as inflammation and cancer. The ability to modify the pyrazole structure allows for tailored pharmacological properties, enhancing efficacy and reducing side effects.

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential use in developing new agrochemicals. Pyrazole derivatives are known to exhibit insecticidal and herbicidal properties. Research into the synthesis of these compounds has shown that modifications can lead to increased potency and selectivity against target pests while minimizing environmental impact.

Material Science

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have indicated that pyrazole-containing polymers exhibit improved performance in various applications, including coatings and adhesives.

Data Tables

Case Studies

-

Antifungal Efficacy Study

In a study evaluating the antifungal properties of pyrazole derivatives, researchers found that specific modifications to the compound structure significantly enhanced its effectiveness against common fungal pathogens. The study utilized both in vitro and in vivo models to validate these findings. -

Agrochemical Development Research

A series of experiments focused on synthesizing new pyrazole-based pesticides demonstrated that these compounds could effectively control pest populations while posing less risk to beneficial insects compared to traditional pesticides. -

Polymer Synthesis Investigation

Researchers synthesized a series of polymers incorporating this compound and evaluated their thermal and mechanical properties. The results indicated substantial improvements over conventional polymer systems.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent groups, positional isomerism, or functional moieties, leading to variations in physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

- Positional Isomerism : LM6 () demonstrates that ethyl substitution at the pyrazole 1-position (vs. methyl in the target) and isomerism at the 5-position may alter solubility or steric effects .

- Functional Moieties: The β-keto-enol derivative () exhibits significant bioactivity due to its conjugated system, which is absent in the target compound .

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, providing an overview of its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H13N3

- Molecular Weight : 139.2 g/mol

- Purity : 97% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

- Cell Lines Tested :

- LoVo (Colorectal adenocarcinoma)

- AU565 (Breast adenocarcinoma)

- BT549 (Breast carcinoma)

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | LoVo | 0.24 | 2.9 |

| This compound | AU565 | 5.8 | 4.4 |

| This compound | BT549 | 0.34 | 3.5 |

The results indicate that this compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties. The compound's activity against various bacterial strains was assessed through minimum inhibitory concentration (MIC) tests. Although specific data for this compound is limited, related pyrazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Pyrazoles can act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression.

- Interaction with Receptors : Some pyrazole derivatives have been shown to modulate receptor activity, influencing pathways involved in cell proliferation and apoptosis.

Case Studies

A series of studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives' structure-activity relationships (SAR). The findings indicated that modifications at specific positions on the pyrazole ring could enhance anticancer activity significantly .

- Antimicrobial Evaluation : Another research article focused on the synthesis and biological evaluation of new pyrazole derivatives against resistant bacterial strains. The results demonstrated that certain modifications led to increased potency against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine?

Answer: The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example:

- Nucleophilic substitution : React 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH₄ or NaBH₃CN in methanol). Optimize solvent choice (THF or DMF) and temperature (room temperature to 60°C) to improve yield .

- Mannich reaction : Use formaldehyde and methylamine hydrochloride with the pyrazole derivative in acidic conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Key considerations :

- Monitor reaction progress via TLC or LC-MS.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How should researchers characterize this compound spectroscopically?

Answer: Use a combination of techniques:

- ¹H NMR : Look for characteristic peaks:

- Pyrazole protons: δ 6.2–6.5 ppm (C3-H).

- N-methyl group: δ 2.2–2.4 ppm (singlet).

- Methyl groups on pyrazole: δ 2.1–2.3 ppm (doublets due to coupling with adjacent protons) .

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 168.2 (calculated for C₈H₁₃N₃).

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. Example NMR data from analogs :

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazole C3-H | 6.35 | Singlet | |

| N-CH₃ | 2.25 | Singlet | |

| Pyrazole-CH₃ (1,5-dimethyl) | 2.15 | Doublet |

Q. What safety protocols are critical during handling due to limited toxicological data?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosol formation is possible .

- Ventilation : Conduct reactions in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed .

- Waste disposal : Incinerate via licensed facilities. Do not pour into drains .

Advanced Research Questions

Q. How can researchers address gaps in physicochemical data (e.g., logP, solubility) for experimental design?

Answer:

- Computational prediction : Use tools like MarvinSketch or ACD/Labs to estimate logP (predicted ~1.8) and water solubility (~20 mg/mL). Validate via shake-flask experiments .

- Empirical methods :

- Solubility : Perform phase-solubility studies in buffers (pH 1–10) at 25°C.

- Stability : Conduct stress testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can reaction conditions be optimized for scalable synthesis?

Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for faster kinetics vs. greener alternatives (ethanol, water).

- Catalyst optimization : Compare NaBH₄ (faster) vs. Zn(BH₄)₂ (higher selectivity) .

- Continuous flow reactors : Improve yield (>85%) and reduce reaction time (2–4 hours) .

Q. Example optimization table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF/NaBH₄, 25°C | 72 | 95 | |

| DMF/Zn(BH₄)₂, 60°C | 88 | 98 |

Q. What strategies are recommended for evaluating biological activity given structural analogs?

Answer:

- Ligand-based design : Compare with triazole/pyrazole derivatives showing kinase inhibition (e.g., JAK2/STAT3 pathways). Use molecular docking (AutoDock Vina) to predict binding affinity .

- Bioassays :

- Enzyme inhibition : Test against acetylcholinesterase (Ellman’s method) at 10–100 μM.

- Cellular assays : Measure cytotoxicity (MTT assay) in HEK293 or HepG2 cells .

Q. How can environmental impact be assessed without ecotoxicological data?

Answer:

- QSAR models : Predict biodegradation (BIOWIN) and bioaccumulation (BCF) using EPA EPI Suite .

- Microcosm studies : Expose soil/water samples (1–100 ppm) and monitor degradation via LC-MS/MS over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.